molecular formula C19H23BrN4O2 B6587301 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide CAS No. 1226453-32-2

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide

Cat. No.: B6587301
CAS No.: 1226453-32-2
M. Wt: 419.3 g/mol
InChI Key: NUKMZJQSOITKGY-UHFFFAOYSA-N
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Description

The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide is a notable molecule in various fields of scientific research. With a complex chemical structure, it exhibits unique properties that make it valuable in multiple applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide involves a series of well-defined steps. Typically, the process begins with the formation of the azepane ring, followed by the synthesis of the pyrimidine derivative. The two components are then linked through an ether bond to form the intermediate compound, which undergoes further reactions to yield the final product. Common reagents used in these steps include organic solvents, bases, acids, and specialized catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound requires scalable and efficient methods. This often involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize output. Continuous flow reactors and automated synthesis platforms are frequently employed to enhance reproducibility and control over the process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide can participate in a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions tailored to the desired outcome.

Common Reagents and Conditions

  • Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

  • Reduction: Typically employs reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Involves nucleophiles or electrophiles, depending on the nature of the substituent being replaced.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation may yield oxidized derivatives, while reduction can produce fully or partially reduced compounds

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide has found applications in various scientific research areas:

  • Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: In studies involving biochemical pathways and interactions at the molecular level.

  • Medicine: As a potential therapeutic agent or in the design of drug candidates targeting specific biological pathways.

  • Industry: In the development of materials with specialized properties or as a reagent in large-scale chemical processes.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways within biological systems. These interactions can influence cellular processes, enzyme activities, or signal transduction pathways, leading to the observed effects. Detailed studies using techniques such as molecular docking and spectroscopy are often employed to elucidate these mechanisms.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide stands out due to its unique structural features and properties. Similar compounds include:

  • 2-{[2-(piperidin-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide

  • 2-{[2-(morpholin-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-bromophenyl)acetamide

These compounds share a core structural similarity but differ in the ring systems attached to the pyrimidine moiety, resulting in variations in their chemical reactivity and biological activity.

This detailed exploration of this compound showcases its significance and versatility across multiple scientific domains.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN4O2/c1-14-12-18(23-19(21-14)24-10-6-2-3-7-11-24)26-13-17(25)22-16-9-5-4-8-15(16)20/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKMZJQSOITKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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